Stemone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Stemona alkaloids is challenging due to their intricate structures. Paper details the asymmetric total syntheses of tuberostemonine, didehydrotuberostemonine, and 13-epituberostemonine, highlighting the use of ruthenium catalysts and a lithiated asymmetric bicyclo[3.2.1]octane ortho ester. Paper describes the total synthesis of (-)-stemospironine, utilizing a Staudinger reaction and a stereoselective intramolecular capture of an aziridinium salt. Paper reports an efficient synthesis of the tricyclic core in stemonamine alkaloids using a one-pot gold(I)-catalyzed cyclization and Schmidt rearrangement. Paper presents the total synthesis of stemonamide and isostemonamide, focusing on the reaction between a silyloxyfuran and an N-acyliminium ion. Paper discusses an enantioselective total synthesis of (-)-stemonine, featuring a Staudinger-aza-Wittig reaction. Paper provides evidence for the misassignment of stemonidine's structure through total synthesis. Paper outlines a unified total synthesis of stemoamide-type alkaloids, emphasizing chemoselective assembly of five-membered building blocks. Paper and delve into the synthesis of the stemodane carbon skeleton, with detailing the total synthesis of stemodane-type diterpenoids. Lastly, paper describes the total syntheses of (+)-stemarin and related structures, using a Lewis acid-induced cationic polyene cyclization.

Molecular Structure Analysis

The molecular structures of Stemona alkaloids are characterized by multiple fused rings, including pyrrolidine, azepine, and lactone moieties. The complexity of these structures is evident in the synthetic strategies employed, such as the formation of the vicinal pyrrolidine butyrolactone in paper and the construction of the pyrrolidino-butyrolactone framework in paper . The stereochemistry of these molecules is crucial, as seen in the stereoselective approaches used in the syntheses.

Chemical Reactions Analysis

The synthesis of Stemona alkaloids involves a variety of chemical reactions. For instance, the azepine ring-closing metathesis and cross-metathesis propenyl-vinyl exchange are key steps in paper . The Staudinger-aza-Wittig reaction is a recurring transformation in papers and , essential for forming the central perhydroazepine ring system. The gold(I)-catalyzed cyclization and Schmidt rearrangement in paper demonstrate the use of transition metal catalysis in complex molecule synthesis. The vinylogous Michael addition/reduction sequence in paper is another example of the intricate reactions required to assemble these alkaloids.

Physical and Chemical Properties Analysis

While the provided papers do not extensively discuss the physical and chemical properties of the synthesized Stemona alkaloids, it is clear from the synthetic efforts that these molecules are sensitive to oxidation and possess conformational preferences that affect their reactivity, as mentioned in paper . The stereochemistry and the presence of multiple chiral centers in these molecules also significantly influence their physical properties and biological activity.

Wissenschaftliche Forschungsanwendungen

Stem Cells and Cancer Research

Stem cell research is pivotal in understanding self-renewing cells in adults and embryos. One focus is on transcriptional redirection of stem cell differentiation and fate, and the reorganization of cell commitment through nuclear reprogramming. This has significant implications in cancer research, particularly in how stem cells may relate to cancer development and potential treatments (Trounson, 2004).

Stem Cells in Regenerative Medicine

Human embryonic stem cells have been studied for their potential in regenerative medicine. Challenges exist in developing cell-based therapies from these cells, but their capacity for differentiation into various cell types holds promise for treating genetic and degenerative disorders (Gearhart, 2004).

Advances in Stem Cell Biology

Recent advances in stem cell biology, including adult stem cells and induced pluripotent stem cells (iPSCs), have expanded their therapeutic applications. This includes potential treatments for aging and diseased organs, addressing a wide range of medical conditions (Leeb et al., 2011).

Stem Cells in Therapeutics

Embryonic, fetal, amniotic, umbilical cord blood, and adult stem cells are being researched for generating therapeutically useful cell types. These cells could be used in treating various disorders such as heart failure, diabetes, and cancer therapies (Mimeault, Hauke, & Batra, 2007).

Ethical Considerations in Stem Cell Research

Stem cell research involves ethical considerations, especially regarding clinical applications. It's important to balance the potential medical benefits with ethical norms in clinical practice (Huang et al., 2017).

Hematopoietic Stem Cells in Clinical Application

Hematopoietic stem cells are clinically used in treating diseases like breast cancer, leukemias, and congenital immunodeficiencies. Recent advances in genetics, such as gene chip technology, have broadened the potential application of these cells in disease treatment (Kondo et al., 2003).

Stem Cells in Disease Modeling and Cell Therapy

Research on adult stem cells, iPSCs, and embryonic stem cells, including CRISPR/Cas9 genome editing, is advancing disease modeling and cell therapy. This includes applications in cell replacement therapy and understanding various diseases (Bai, 2020).

Cardiovascular Tissue Engineering

Stem cells are being explored in cardiovascular medicine for tissue engineering, such as heart valve replacement and myocardial tissue engineering. The focus is on the use of autologous endothelial cells and other cell types for these applications (Siepe et al., 2008).

Stem Cell Standardization

Standardization in stem cell research is crucial for ensuring the efficacy and safety of clinical applications. A more rigorous approach in research and strategy is necessary for therapeutic applicability (di Nardo & Parker, 2011).

Safety And Hazards

Stemone is classified under Acute toxicity, oral Category 5 and Acute toxicity, dermal Category 5, indicating that it may be harmful if swallowed or in contact with skin . It also falls under Skin corrosion/irritation Category 3, suggesting that it can cause mild skin irritation . It’s considered hazardous to the aquatic environment, both in acute and long-term scenarios .

Eigenschaften

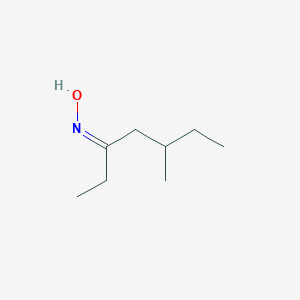

IUPAC Name |

(NZ)-N-(5-methylheptan-3-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVWMGCJNPPAAR-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=NO)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C/C(=N\O)/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019113 | |

| Record name | N-((3Z)-5-Methyl-3-heptanylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Heptanone, 5-methyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

(NZ)-N-(5-methylheptan-3-ylidene)hydroxylamine | |

CAS RN |

22457-23-4, 119180-12-0 | |

| Record name | 3-Heptanone, 5-methyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-((3Z)-5-Methyl-3-heptanylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylheptan-3-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

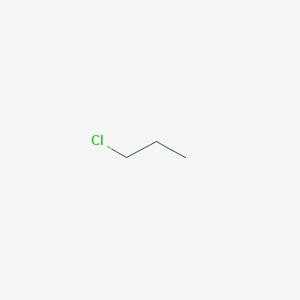

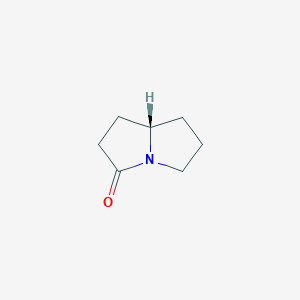

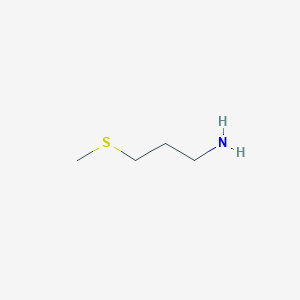

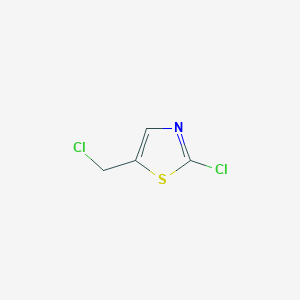

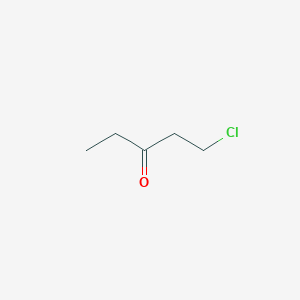

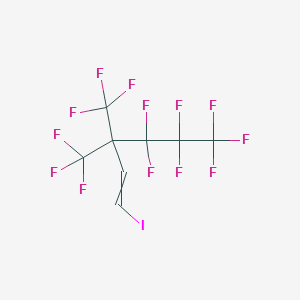

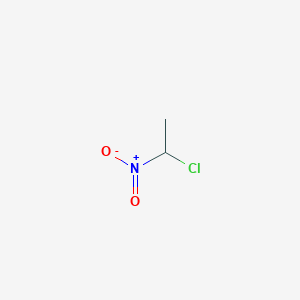

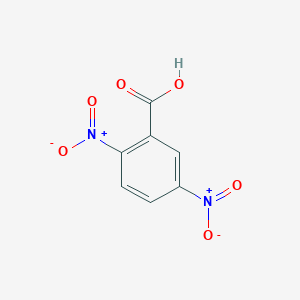

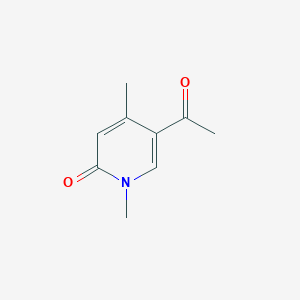

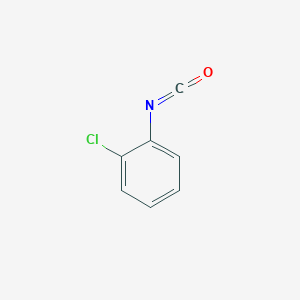

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)